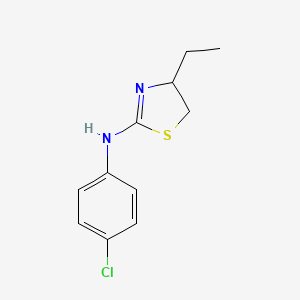

N-(4-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

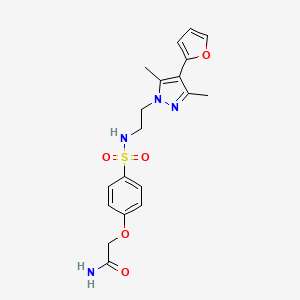

N-(4-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C11H13ClN2S and its molecular weight is 240.75. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory Applications

N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, including compounds structurally similar to N-(4-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine, have been evaluated for their anti-inflammatory properties. These compounds are found to directly inhibit 5-lipoxygenase (LOX), a key enzyme in leukotriene synthesis, which plays a significant role in inflammation-related diseases like asthma and rheumatoid arthritis. The study by Suh, Yum, Cheon, and Cho (2012) in "Chemical Biology & Drug Design" highlighted the potential of these thiazole compounds as 5-LOX inhibitors and their anti-inflammatory activity (Suh, Yum, Cheon, & Cho, 2012).

Antimicrobial Activity

A research study conducted by Kubba and Rahim (2018) synthesized 2-amino-4-(4-chloro phenyl)-1,3-thiazole and its derivatives, evaluating their antimicrobial activity. They found moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as high antifungal activity against Candida glabrata and Candida albicans. This study provides insights into the potential use of thiazole derivatives in antimicrobial treatments (Kubba & Rahim, 2018).

Corrosion Inhibition

Kaya et al. (2016) in the "Journal of Molecular Liquids" investigated the corrosion inhibition performances of various thiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole. They used density functional theory (DFT) calculations and molecular dynamics simulations to predict the efficiency of these compounds in preventing corrosion of iron metal. The theoretical data matched well with experimental results, indicating the effectiveness of these thiazole derivatives as corrosion inhibitors (Kaya et al., 2016).

Drug Delivery Systems

In a study by Asela et al. (2017) published in "PLoS ONE", 2-amino-4-(4-chlorophenyl)thiazole was used in a novel system for drug transport. They synthesized a complex of βCD-AT to enhance solubility and stability of thiazole derivatives and used it to deposit gold nanoparticles (AuNPs), forming a ternary system. This new system showed promise in improving the delivery of thiazole-based drugs in therapy (Asela et al., 2017).

Future Directions

Mechanism of Action

Target of Action

Many compounds interact with proteins, enzymes, or receptors in the body to exert their effects. The specific targets of a compound depend on its chemical structure and properties. For example, some compounds might interact with enzymes involved in metabolic pathways, while others might bind to receptors on cell surfaces .

Mode of Action

The mode of action of a compound describes how it interacts with its targets to produce a biological effect. This could involve inhibiting an enzyme, activating a receptor, or altering the structure of a protein .

Biochemical Pathways

Compounds can affect various biochemical pathways in the body. For example, they might inhibit a step in a metabolic pathway, leading to a decrease in the production of certain substances. Alternatively, they might activate a pathway, leading to an increase in the production of certain substances .

Pharmacokinetics

The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted by the body (ADME). These properties can greatly influence the bioavailability of a compound, which is the amount of the compound that is able to reach its target site in the body .

Result of Action

The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. This could involve changes at the molecular level, such as alterations in gene expression, or at the cellular level, such as changes in cell growth or differentiation .

Action Environment

The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .

Properties

IUPAC Name |

N-(4-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2S/c1-2-9-7-15-11(13-9)14-10-5-3-8(12)4-6-10/h3-6,9H,2,7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPWFUVYQUIMIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CSC(=N1)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2540479.png)

![3-[(2-Chloroacetyl)-(3,4-dihydro-2H-chromen-4-yl)amino]propanamide](/img/structure/B2540480.png)

![(Z)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2540481.png)

![Methyl 2-[(2,5-dichlorobenzoyl)amino]acetate](/img/structure/B2540482.png)

![(Z)-2-Cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2540483.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B2540488.png)

![N-[3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-yl]prop-2-enamide](/img/structure/B2540494.png)

![2-[(2-fluoropyridin-4-yl)formamido]-2-phenyl-N-(1H-pyrazol-3-yl)acetamide](/img/structure/B2540498.png)

![4-ethoxy-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2540499.png)